An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol
An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of (4-Methyl-2-nitrophenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in leveraging the unique characteristics of this versatile molecule.
Introduction: A Molecule of Interest
(4-Methyl-2-nitrophenyl)methanol, also known as 4-methyl-2-nitrobenzyl alcohol, is an aromatic compound that has garnered attention as a valuable intermediate in various synthetic pathways.[1] Its structure, featuring a benzyl alcohol backbone substituted with a methyl and a nitro group, provides a unique combination of reactive sites. The presence of the nitro group, a strong electron-wthdrawing group, ortho to the hydroxymethyl group, significantly influences the molecule's reactivity, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
The strategic placement of these functional groups allows for a range of chemical transformations, offering chemists the flexibility to construct complex molecular architectures.[3] This guide will delve into the fundamental properties of this compound, explore its synthesis and reactivity, and discuss its current and potential applications, providing a solid foundation for its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Methyl-2-nitrophenyl)methanol is crucial for its effective handling, characterization, and application in synthetic protocols.
Structural and General Properties
The structural characteristics and general properties of (4-Methyl-2-nitrophenyl)methanol are summarized in the table below. These identifiers are essential for accurately sourcing and documenting the compound in a research setting.
| Property | Value | Source |
| IUPAC Name | (4-Methyl-2-nitrophenyl)methanol | PubChem[4] |
| Synonyms | 4-Methyl-2-nitrobenzyl alcohol, 2-Nitro-4-methylbenzyl alcohol | PubChem[4], CymitQuimica[1] |
| CAS Number | 22996-24-3 | iChemical[5], PubChem[4] |
| Molecular Formula | C8H9NO3 | PubChem[4] |
| Molecular Weight | 167.16 g/mol | PubChem[4] |
| Appearance | White to off-white solid | ChemicalBook[6] |
Computed and Predicted Properties
Computational models provide valuable predictions of a molecule's behavior and characteristics. The following table outlines key computed and predicted properties for (4-Methyl-2-nitrophenyl)methanol.
| Property | Predicted Value | Source |
| Boiling Point | 308.4 ± 27.0 °C | ChemicalBook[6] |
| Density | 1.272 ± 0.06 g/cm³ | ChemicalBook[6] |
| pKa | 13.90 ± 0.10 | ChemicalBook[6] |
| XLogP3 | 1.2 | PubChem[4] |
The predicted pKa suggests that the hydroxyl proton is weakly acidic, a typical characteristic of benzyl alcohols. The XLogP3 value indicates a moderate lipophilicity.
Synthesis and Purification
The primary route to (4-Methyl-2-nitrophenyl)methanol involves the reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. The choice of reducing agent is critical as it must selectively reduce the aldehyde in the presence of the nitro group.
Synthetic Pathway: Reduction of 4-Methyl-2-nitrobenzaldehyde
A common and effective method for this reduction is the use of sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. This reagent is favored due to its mild nature and high selectivity for aldehydes and ketones.
Experimental Protocol: Synthesis of (4-Methyl-2-nitrophenyl)methanol
-
Dissolution: Dissolve 4-methyl-2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The slow addition helps to manage the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (4-Methyl-2-nitrophenyl)methanol.
Reactivity and Chemical Transformations
The reactivity of (4-Methyl-2-nitrophenyl)methanol is governed by the interplay between the hydroxymethyl group, the aromatic ring, and the nitro and methyl substituents.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality can undergo a variety of common transformations:
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Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (4-methyl-2-nitrobenzaldehyde) or further to the carboxylic acid (4-methyl-2-nitrobenzoic acid) using appropriate oxidizing agents. The choice of oxidant (e.g., PCC, PDC for the aldehyde; KMnO4, Jones reagent for the acid) is key to controlling the extent of oxidation.
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields the corresponding esters.
-
Etherification: Conversion to ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations:
-
Reduction: The nitro group can be selectively reduced to an amino group (-NH2) to form (2-amino-4-methylphenyl)methanol. This transformation is pivotal for introducing a nucleophilic center on the aromatic ring, opening up pathways to a wide range of derivatives, including heterocycles. Common reducing agents include catalytic hydrogenation (e.g., H2/Pd-C), tin(II) chloride, or iron in acidic media. The choice of reagent is critical to avoid the reduction of other functional groups.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH2OH), the hydroxyl proton (-OH), and the methyl protons (-CH3). The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the substituents.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and the methyl/methylene groups (around 2850-3100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).[4] Fragmentation patterns would likely involve the loss of the hydroxyl group, water, or parts of the side chain.
Applications in Research and Development
(4-Methyl-2-nitrophenyl)methanol serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1]
-
Pharmaceutical Intermediates: Its bifunctional nature, with the alcohol and the latent amino group (after reduction of the nitro group), makes it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] The substitution pattern on the aromatic ring can be exploited to fine-tune the biological activity of the target molecules.
-
Photolabile Protecting Groups: Nitrobenzyl derivatives are well-known for their use as photolabile protecting groups.[9][10] The 2-nitrobenzyl moiety can be cleaved with UV light to release a protected functional group, a technique often employed in controlled release systems and photolithography. While the specific use of (4-Methyl-2-nitrophenyl)methanol in this context requires further investigation, its structural similarity to known photolabile compounds suggests potential in this area.
-
Materials Science: The compound can be used in the synthesis of polymers and other materials where the nitro group can be modified to introduce specific functionalities or to influence the material's electronic properties.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (4-Methyl-2-nitrophenyl)methanol.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for (4-Methyl-2-nitrophenyl)methanol before use for detailed safety and handling information.
Conclusion
(4-Methyl-2-nitrophenyl)methanol is a versatile and valuable chemical intermediate with a unique combination of functional groups that enable a wide range of chemical transformations. Its utility in the synthesis of pharmaceuticals and other advanced materials is well-recognized. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in research and development. This guide provides a foundational understanding to aid scientists and researchers in the effective application of this important molecule.
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- MDPI. Evaluation of Callistemon citrinus Compounds to Reduce Brain Oxidative Stress in Rats Fed High-Fat-Sucrose Diet.
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